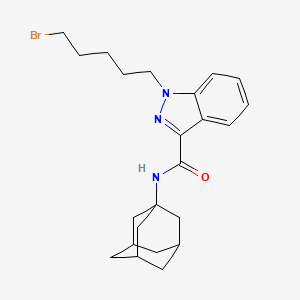
5-Bromo apinaca
Descripción general
Descripción
5-bromo APINACA: es un cannabinoide sintético que es estructuralmente similar a otros cannabinoides sintéticos como AKB48 y 5F-APINACA . Es conocido por su alta pureza y a menudo se utiliza como un estándar de referencia analítica en investigación y aplicaciones forenses . El compuesto se caracteriza por la presencia de un átomo de bromo en la posición 5 del anillo de indazol, lo que lo distingue de otros compuestos relacionados .
Aplicaciones Científicas De Investigación
Química: El 5-bromo APINACA se utiliza como un estándar de referencia en química analítica para identificar y cuantificar los cannabinoides sintéticos en diversas muestras .
Biología y Medicina: El compuesto se estudia por sus posibles actividades biológicas, incluyendo sus interacciones con los receptores cannabinoides. Se utiliza en investigación para comprender los efectos farmacológicos de los cannabinoides sintéticos .
Industria: En la industria forense, el this compound se utiliza para desarrollar y validar métodos analíticos para detectar cannabinoides sintéticos en muestras biológicas y ambientales .
Mecanismo De Acción
El 5-bromo APINACA ejerce sus efectos uniéndose a los receptores cannabinoides en el cuerpo, principalmente a los receptores CB1 y CB2. Esta unión conduce a la activación de diversas vías de señalización, lo que da lugar a la modulación de la liberación de neurotransmisores y otros efectos fisiológicos . La presencia del átomo de bromo en la posición 5 puede influir en la afinidad de unión y la selectividad del compuesto para estos receptores .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 5-bromo APINACA implica la bromación del compuesto parental APINACA. El proceso normalmente incluye los siguientes pasos:
Bromación: La introducción de un átomo de bromo en la posición 5 del anillo de indazol. Esto se puede lograr utilizando bromo o un agente de bromación como N-bromosuccinimida (NBS) en condiciones controladas.
Reacción de Acoplamiento: El intermedio bromado se acopla entonces con una amina adecuada para formar el producto final.
Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica:
Bromación a Gran Escala: Utilizando agentes de bromación y reactores de grado industrial para garantizar una calidad y un rendimiento constantes.
Purificación: El producto crudo se purifica utilizando técnicas como la recristalización o la cromatografía para alcanzar una alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones: El 5-bromo APINACA sufre diversas reacciones químicas, entre ellas:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros grupos funcionales en condiciones apropiadas.
Oxidación y Reducción: El compuesto puede sufrir reacciones de oxidación y reducción, alterando su estructura química y sus propiedades.
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Reactivos como el yoduro de sodio (NaI) en acetona pueden utilizarse para reacciones de intercambio de halógenos.
Oxidación: Se pueden utilizar agentes oxidantes como el permanganato de potasio (KMnO4).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) se emplean comúnmente.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de intercambio de halógenos pueden producir derivados yodados, mientras que la oxidación puede producir diversas formas oxidadas del compuesto .
Comparación Con Compuestos Similares
Compuestos Similares:
AKB48 (APINACA): El compuesto parental sin la sustitución de bromo.
5F-APINACA: Un derivado fluorado con un átomo de flúor en la posición 5.
5Cl-APINACA: Un derivado clorado con un átomo de cloro en la posición 5.
Unicidad: La presencia del átomo de bromo en el 5-bromo APINACA lo distingue de otros compuestos similares. Esta sustitución puede afectar a las propiedades químicas del compuesto, a su actividad biológica y a su afinidad de unión a los receptores cannabinoides .
Propiedades
IUPAC Name |
N-(1-adamantyl)-1-(5-bromopentyl)indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30BrN3O/c24-8-4-1-5-9-27-20-7-3-2-6-19(20)21(26-27)22(28)25-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18H,1,4-5,8-15H2,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYXWDCDKGVNGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901342101 | |
| Record name | N-(Adamantan-1-yl)-1-(5-bromopentyl)-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2160555-51-9 | |
| Record name | 5-Bromo apinaca | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2160555519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Adamantan-1-yl)-1-(5-bromopentyl)-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901342101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO APINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37ZM2K3RZA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


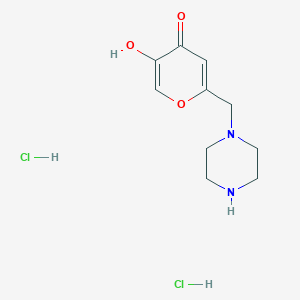
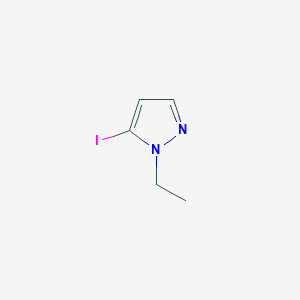
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid](/img/structure/B1449750.png)
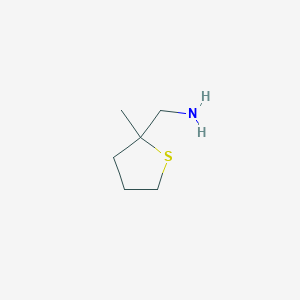
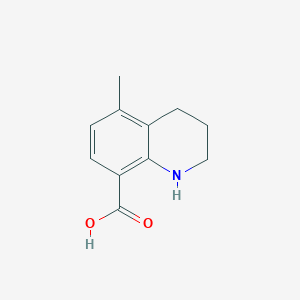
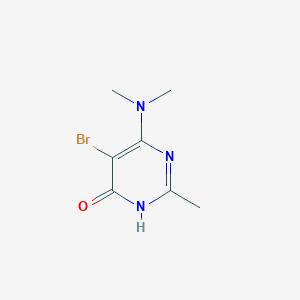
![6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1449757.png)
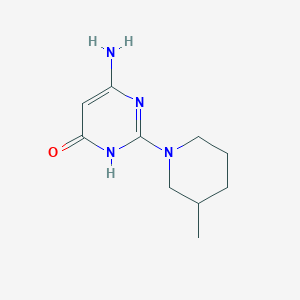
![Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449762.png)
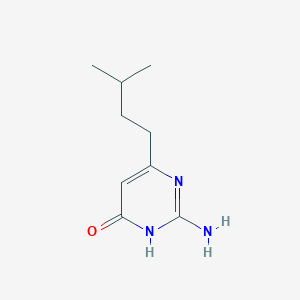
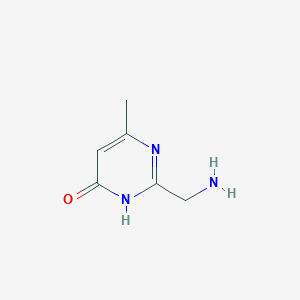

![8-N-Boc-Amino-1,5-dihydro-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B1449767.png)
![6-amino-2-[(2-methoxyphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1449768.png)
